molecular formula C20H20N2O4S B12114886 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl- CAS No. 927993-51-9

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-

Cat. No.: B12114886
CAS No.: 927993-51-9
M. Wt: 384.5 g/mol
InChI Key: NVINWUITZKSMNL-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl- is a complex organic compound featuring a thiazole ring. Thiazole rings are known for their aromaticity and presence in various biologically active molecules.

Preparation Methods

The synthesis of 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl- typically involves multi-step organic reactions. One common method includes the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative upon further treatment . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

927993-51-9

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

2-[(3-methoxy-4-phenylmethoxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C20H20N2O4S/c1-13-18(19(23)24)27-20(22-13)21-11-15-8-9-16(17(10-15)25-2)26-12-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

NVINWUITZKSMNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)O

Origin of Product

United States

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